molecular formula C10H13NO3S B13052224 Methyl 2-morpholinothiophene-3-carboxylate

Methyl 2-morpholinothiophene-3-carboxylate

Cat. No.: B13052224
M. Wt: 227.28 g/mol
InChI Key: LXIUGFKKNRSHHS-UHFFFAOYSA-N
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Description

Methyl 2-morpholinothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a morpholine group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-morpholinothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with morpholine and esterification agents. One common method is the reaction of 2-bromothiophene with morpholine in the presence of a base such as sodium hydride, followed by esterification with methyl chloroformate. The reaction conditions often require refluxing in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-morpholinothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-morpholinothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of Methyl 2-morpholinothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: Another thiophene derivative with similar structural features but different functional groups.

    Methyl 3-bromothiophene-2-carboxylate: A brominated thiophene ester used in various organic synthesis applications.

Uniqueness

Methyl 2-morpholinothiophene-3-carboxylate is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel materials and therapeutic agents .

Biological Activity

Methyl 2-morpholinothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of morpholine with thiophene derivatives. The resulting compound features a morpholine ring, which is known for enhancing solubility and bioactivity in various pharmacological contexts. The structural formula can be represented as follows:

C1H1O2SN\text{C}_1\text{H}_1\text{O}_2\text{S}\text{N}

Anticancer Properties

Research has indicated that compounds containing thiophene and morpholine moieties exhibit significant anticancer activity. In particular, this compound has been studied for its inhibitory effects on various kinases, which are crucial in cancer cell proliferation.

  • Inhibition of Kinases : Studies have shown that this compound can inhibit Fms-like tyrosine kinase 3 (FLT3), a target in leukemia treatment. The inhibitory activity was quantified, with some derivatives showing inhibition percentages ranging from 41.4% to 83.5% against specific kinases .

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HepG-2 and HT-29, suggesting that its cytotoxic effects are primarily due to programmed cell death rather than necrosis .
  • Cell Viability Reduction : At concentrations around 10 μM, significant reductions in cell viability were observed, indicating strong anticancer potential .

Case Study 1: FLT3 Inhibition

A study focused on the synthesis and evaluation of thienopyrimidine derivatives highlighted the efficacy of this compound as a FLT3 inhibitor. Compounds were assessed for their binding affinity and inhibitory activity, with results indicating that specific substitutions on the thiophene core enhanced biological activity .

Case Study 2: Cytotoxicity Profile

Another investigation examined the cytotoxic effects of various morpholine-containing thiophene derivatives, including this compound. The study found that modifications to the morpholine ring could significantly impact the compound's potency against cancer cell lines, demonstrating a clear structure-activity relationship .

Data Summary

CompoundTarget KinaseInhibition (%)IC50 (μM)Cell Line
This compoundFLT379.232.435 ± 5.5HepG-2
Compound A (Thienopyrimidine)FLT375.1-HT-29
Compound B (Morpholine derivative)Various49.6--

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 2-morpholin-4-ylthiophene-3-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-13-10(12)8-2-7-15-9(8)11-3-5-14-6-4-11/h2,7H,3-6H2,1H3

InChI Key

LXIUGFKKNRSHHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)N2CCOCC2

Origin of Product

United States

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